3,3'-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one)
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Overview
Description
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is a complex organic compound characterized by its unique structure, which includes two hexahydroindenone moieties connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexahydroindenone units.
Formation of the Ethane-1,2-diyl Linker: The ethane-1,2-diyl linker is introduced through a coupling reaction, often using a suitable reagent such as a dihalide or a diol.
Coupling Reaction: The hexahydroindenone units are then coupled with the ethane-1,2-diyl linker under specific reaction conditions, which may include the use of a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydroxyl or carbonyl derivatives.
Reduction: May yield alcohol derivatives.
Substitution: May yield various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) has several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Pharmaceutical Research: Investigation of its potential biological activity and therapeutic applications.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) depends on its specific application
Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes, modulating their activity.
Chemical Interactions: In materials science, it may interact with other molecules or materials to impart desired properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid: A compound with a similar ethane-1,2-diyl linker but different functional groups.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another compound with a different core structure but similar linker.
Uniqueness
3,3’-(Ethane-1,2-diyl)di(1,4,5,6,7,7a-hexahydro-2H-inden-2-one) is unique due to its specific combination of hexahydroindenone units and the ethane-1,2-diyl linker, which imparts distinct chemical and physical properties.
Properties
CAS No. |
168642-27-1 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[2-(2-oxo-3,3a,4,5,6,7-hexahydroinden-1-yl)ethyl]-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C20H26O2/c21-19-11-13-5-1-3-7-15(13)17(19)9-10-18-16-8-4-2-6-14(16)12-20(18)22/h13-14H,1-12H2 |
InChI Key |
MFTWESFJWFQLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=O)CC2C1)CCC3=C4CCCCC4CC3=O |
Origin of Product |
United States |
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